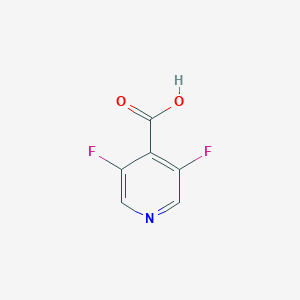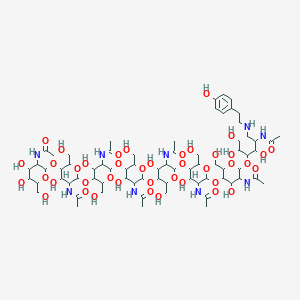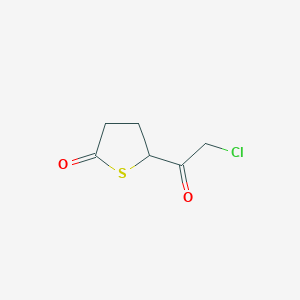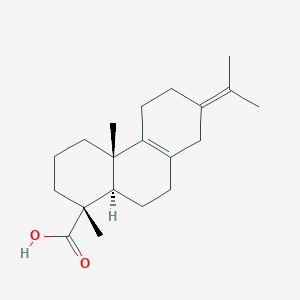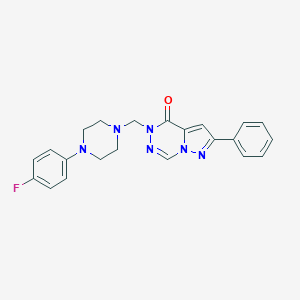
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a chemical compound with the linear formula ClC6H3(CF3)NCO . It has a molecular weight of 221.56 . This compound participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Synthesis Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be synthesized from the corresponding aniline .Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene . The InChI string is InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H and the canonical SMILES string is C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-(trifluoromethyl)phenyl isocyanate are not mentioned in the search results, it is known to participate in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .Physical And Chemical Properties Analysis
This compound has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C . It appears as a powder and/or chunks or low melting solid, and its color ranges from white to yellow .Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: is a valuable reagent in organic synthesis. It’s used to introduce the isocyanate group into organic molecules, which can further react to form ureas, carbamates, and a variety of other important functional groups. This compound is particularly useful in synthesizing aromatic compounds with trifluoromethyl groups, which are prevalent in pharmaceuticals due to their ability to enhance bioactivity and stability .
Medicinal Chemistry
In medicinal chemistry, this isocyanate serves as a building block for the creation of small molecule drugs. Its trifluoromethyl and chloro substituents are often found in biologically active compounds. For instance, it can be used to synthesize inhibitors that target specific proteins within cancer cells, potentially leading to new treatments for various types of cancer .
Material Science
This compound finds applications in material science, particularly in the development of polymers with specific properties. By reacting with polyols, it can form polyurethanes that have unique characteristics such as increased resistance to solvents and chemicals, making them suitable for specialized coatings or adhesives .
Agricultural Chemistry
In the field of agricultural chemistry, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be utilized to synthesize compounds that act as herbicides or pesticides. The trifluoromethyl group is known to confer herbicidal properties, and when incorporated into larger molecules, it can lead to the development of new products to protect crops .
Fluorescent Probes
Researchers use this isocyanate to create fluorescent probes for biological imaging. By attaching it to molecules that bind to specific cellular structures, scientists can visualize biological processes in real-time, aiding in the understanding of diseases and the development of new diagnostics .
Anion Sensors
The compound is also instrumental in developing sensors for detecting anions. These sensors can be used in environmental monitoring to detect harmful anions in water sources, contributing to water safety and pollution control efforts .
Peptide Modification
In biochemistry, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is used for peptide modification. It can react with amino groups in peptides, leading to the formation of stable urea linkages. This modification can alter the peptide’s properties, such as its stability or its interaction with other biomolecules .
Surface Modification
Lastly, this isocyanate is used in surface modification techniques. Surfaces treated with this compound can exhibit altered properties like hydrophobicity or reactivity, which is crucial in various industrial and biomedical applications, such as in the creation of biosensors or medical devices .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a biochemical reagent .
Biochemical Pathways
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This suggests that it may play a role in the biochemical pathways leading to the formation of these compounds.
Action Environment
The action of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of moisture . It should also be kept away from heat .
Propriétés
IUPAC Name |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZEUQTGLSUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369818 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
327-78-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?
A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].
Q2: Are there any alternative synthesis routes for sorafenib that avoid using 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.
Q3: What are the challenges associated with using 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?
A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [].
Q4: Are there any studies on the stability of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing 4-Chloro-3-(trifluoromethyl)phenyl isocyanate from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.
Q5: What are the implications of deuteration on the biological activity of compounds derived from 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

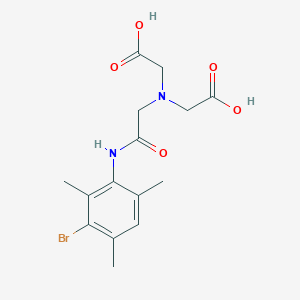
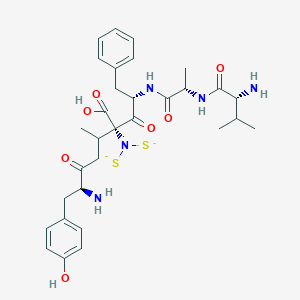
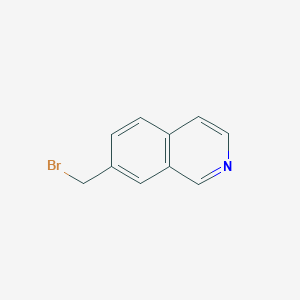
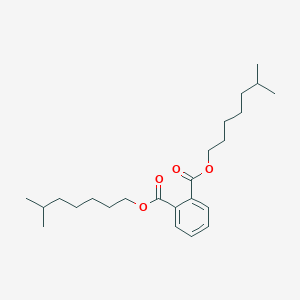
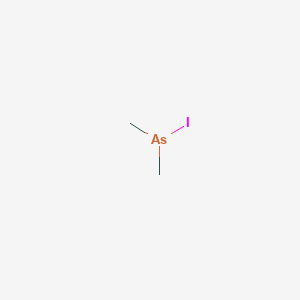
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
